molecular formula C9H4BrCl2N B12823313 4-Bromo-1,8-dichloroisoquinoline

4-Bromo-1,8-dichloroisoquinoline

Cat. No.: B12823313
M. Wt: 276.94 g/mol
InChI Key: QKWHDONMXQZHSV-UHFFFAOYSA-N
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Description

4-Bromo-1,8-dichloroisoquinoline is a halogenated isoquinoline derivative with bromine at position 4 and chlorine atoms at positions 1 and 8. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

4-bromo-1,8-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H

InChI Key

QKWHDONMXQZHSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,8-dichloroisoquinoline typically involves multi-step organic reactions. One common method starts with isoquinoline as the base structure. The process involves:

    Bromination: Introduction of a bromine atom at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Chlorination: Introduction of chlorine atoms at the 1 and 8 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1,8-dichloroisoquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,8-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (for methoxylation) or aniline (for amination) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-amino-1,8-dichloroisoquinoline or 4-methoxy-1,8-dichloroisoquinoline.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with fewer halogen atoms.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 4-Bromo-1,8-dichloroisoquinoline serves as a versatile intermediate in synthesizing more complex organic compounds. Its halogenated structure allows for various substitution reactions that can lead to diverse derivatives with tailored properties.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The halogen substituents enhance its interaction with microbial membranes, potentially disrupting their integrity.
  • Anticancer Properties : Preliminary studies suggest that 4-Bromo-1,8-dichloroisoquinoline may induce apoptosis in cancer cells. Mechanistic studies indicate it could inhibit specific signaling pathways involved in cell proliferation and survival.

Medicine

  • Therapeutic Potential : The compound is being explored as a precursor for drug development. Its ability to inhibit key enzymes involved in metabolic pathways essential for cancer cell survival highlights its potential as a therapeutic agent.

Industry

  • Production of Dyes and Pigments : Beyond medicinal applications, 4-Bromo-1,8-dichloroisoquinoline is utilized in producing specialty chemicals such as dyes and pigments due to its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Bromo-1,8-dichloroisoquinoline and related compounds:

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. IC50 values were determined to quantify its potency for inducing cell death.
  • Structure-Activity Relationship (SAR) : Research into the SAR of isoquinoline derivatives highlighted that the position and type of halogen substituents significantly influence biological activity. The presence of both bromine and chlorine enhances reactivity compared to mono-halogenated variants .
Activity TypeEffectReference
AntimicrobialSignificant inhibition against pathogens
AnticancerInduces apoptosis in cancer cells
CytotoxicityEffective concentrations quantified

Mechanism of Action

The mechanism by which 4-Bromo-1,8-dichloroisoquinoline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares 4-bromo-1,8-dichloroisoquinoline with analogous halogenated isoquinoline derivatives:

Compound Name Substituents Key Reactivity Synthesis Challenges Applications
4-Bromo-1,8-dichloroisoquinoline Br (C4), Cl (C1, C8) Bromine at C4 facilitates Suzuki couplings; Cl deactivates ring Regioselective halogenation Pharmaceutical intermediates
8-Bromoisoquinoline Br (C8) Bromine at C8 undergoes Pd-catalyzed amination Bromination of isoquinoline Ligand synthesis, drug scaffolds
5-Bromo-8-nitroisoquinoline Br (C5), NO₂ (C8) Nitro group reduces electron density; Br inert under nitration Sequential bromination-nitration Explosives research
8-Fluoro-3,4-dihydroisoquinoline F (C8), saturated C3-C4 Fluorine substitution via nucleophilic displacement Cyclization and fluorination Bioactive molecule precursors

Key Observations :

  • Positional Effects: Bromine at C4 (target compound) vs. C8 (8-bromoisoquinoline) alters reactivity. C4 bromine is more accessible for cross-coupling, while C8 substituents face steric hindrance from the heterocyclic nitrogen .
  • Steric Considerations: The dihydro structure of 8-fluoro-3,4-dihydroisoquinoline reduces aromaticity, increasing flexibility for nucleophilic attacks compared to fully aromatic analogs .

Reactivity in Cross-Coupling Reactions

Bromine in 4-bromo-1,8-dichloroisoquinoline exhibits higher reactivity in Pd-catalyzed cross-coupling reactions compared to chlorine, as seen in ’s discussion of Buchwald-Hartwig amination. In contrast, 1,8-dichloroisoquinoline (lacking bromine) would require harsher conditions for functionalization .

Biological Activity

4-Bromo-1,8-dichloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

4-Bromo-1,8-dichloroisoquinoline has the molecular formula C9H5BrCl2NC_9H_5BrCl_2N and a molecular weight of 276.94 g/mol. It is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, which significantly influence its chemical behavior and biological activity.

Synthesis Methods:

  • The compound can be synthesized through various methods, including halogenation reactions involving isoquinoline derivatives. For example, bromination of 7,8-dichloroisoquinoline in acetic acid has been reported as an effective route to obtain 4-bromo-7,8-dichloroisoquinoline .

Biological Activity

The biological activity of 4-bromo-1,8-dichloroisoquinoline has been investigated in several studies, revealing its potential as an inhibitor of various enzymes and pathways.

Enzyme Inhibition

  • CYP Enzyme Inhibition :
    • The compound exhibits inhibitory effects on several cytochrome P450 enzymes (CYPs), notably CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and pharmacokinetics .
  • Phenylethanolamine N-methyltransferase (PNMT) :
    • Research indicates that derivatives of isoquinoline compounds can inhibit PNMT, which is crucial for epinephrine biosynthesis. This inhibition could be beneficial in conditions characterized by excessive epinephrine production .

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of 4-bromo-1,8-dichloroisoquinoline on animal models. The compound demonstrated significant hypotensive activity when administered orally at doses ranging from 5 to 100 mg/kg, effectively reducing blood pressure by inhibiting PNMT activity .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar isoquinoline derivatives. Compounds bearing halogen substitutions were shown to induce apoptosis in cancer cell lines, suggesting that 4-bromo-1,8-dichloroisoquinoline may exhibit similar effects due to its structural features .

Data Summary

PropertyValue
Molecular FormulaC9H5BrCl2NC_9H_5BrCl_2N
Molecular Weight276.94 g/mol
SolubilityModerately soluble
CYP InhibitionCYP1A2 (Yes), CYP2C19 (Yes)
PNMT InhibitionYes
Hypotensive ActivitySignificant

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of 4-bromo-1,8-dichloroisoquinoline?

  • Methodological Answer : Synthesis optimization requires balancing reaction temperature, solvent selection, and catalyst efficiency. For halogenated isoquinolines, Ullmann-type couplings or Buchwald–Hartwig amination (for amino derivatives) are common . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization to enhance purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) and confirm yields via HPLC (>95% purity threshold) .

Q. How can researchers validate the structural integrity of 4-bromo-1,8-dichloroisoquinoline?

  • Methodological Answer : Use a combination of:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with PubChem reference data (e.g., δ 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry : Match molecular ion peaks (e.g., m/z 262.4 [M+H]+) to NIST-standardized fragmentation patterns .
  • X-ray Crystallography : Resolve halogen positioning and confirm dihedral angles (<5° deviation from computational models) .

Q. What storage conditions ensure the stability of 4-bromo-1,8-dichloroisoquinoline?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Regular stability assays (HPLC) should detect decomposition products (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the electronic properties of isoquinoline derivatives?

  • Methodological Answer : Perform DFT calculations to map electron density distributions. Bromine at C4 increases electron-withdrawing effects (Hammett σp ~0.86), altering reactivity in cross-coupling reactions. Compare with analogs (e.g., 6-bromo-4-chloroquinoline) using cyclic voltammetry to quantify redox potentials .

Q. What mechanisms explain contradictory reactivity in nucleophilic substitution reactions of 4-bromo-1,8-dichloroisoquinoline?

  • Methodological Answer : Contradictions arise from steric hindrance at C1 vs. C7. Kinetic studies (e.g., SNAr reactions with amines) show C8-Cl is more reactive due to reduced steric bulk. Use isotopic labeling (18O^{18}O) to track leaving-group dynamics .

Q. How can 4-bromo-1,8-dichloroisoquinoline serve as a precursor for bioactive tetrahydroisoquinoline derivatives?

  • Methodological Answer : Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the aromatic ring to 1,2,3,4-tetrahydroisoquinoline. Subsequent functionalization (e.g., Suzuki-Miyaura coupling at C4-Br) introduces pharmacophores (e.g., aryl groups) for antimalarial or kinase inhibitor candidates .

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